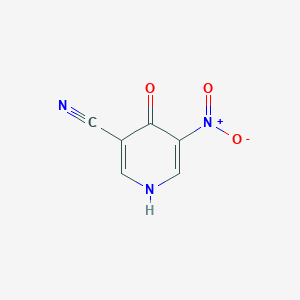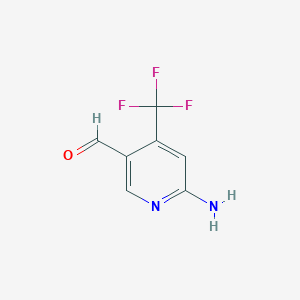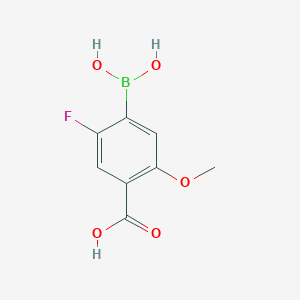
(7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group at the 7alpha position and a ketone group at the 3 position on the cholest-5-ene backbone. It is primarily used in biochemical research to study cholesterol metabolism and related pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the cholesterol molecule are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Oxidation: The protected cholesterol is then subjected to oxidation to introduce the ketone group at the 3 position. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Selective Deprotection: The silyl protecting group at the 3 position is selectively removed using a mild acid, leaving the 7alpha position protected.
Final Purification: The compound is purified using techniques such as column chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reaction Systems: Automated systems ensure precise control over reaction conditions.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the 5-ene position.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions to remove the silyl protecting group, followed by substitution with desired reagents.
Major Products
Oxidation: Formation of 7alpha-hydroxy derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Various functionalized cholesterol derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one is used as a precursor for synthesizing other complex molecules. Its unique structure allows for selective functionalization, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is used to study cholesterol metabolism and the role of cholesterol derivatives in cellular processes. It helps in understanding the biosynthesis and regulation of cholesterol in cells.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are studied for their role in modulating cholesterol levels and their impact on diseases related to cholesterol metabolism.
Industry
In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals. Its derivatives are employed in the synthesis of bioactive molecules and as intermediates in drug development.
Mechanism of Action
The mechanism of action of (7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one involves its interaction with enzymes involved in cholesterol metabolism. The tert-butyldimethylsilyloxy group provides steric hindrance, affecting the enzyme’s ability to process the molecule. This selective inhibition helps in studying specific pathways and enzyme functions.
Molecular Targets and Pathways
CYP7A1: Cholesterol 7alpha-hydroxylase, involved in the conversion of cholesterol to bile acids.
HMG-CoA Reductase: Key enzyme in the biosynthesis of cholesterol.
LXR (Liver X Receptor): Nuclear receptor that regulates cholesterol homeostasis.
Comparison with Similar Compounds
Similar Compounds
7alpha-Hydroxycholesterol: A direct metabolite of cholesterol with a hydroxyl group at the 7alpha position.
7alpha-Hydroxy-4-cholestene-3-one: Another derivative involved in bile acid synthesis.
Cholest-5-en-3-one: The parent compound without the silyl protecting group.
Uniqueness
(7alpha)-7-tert-ButyldiMethylsilyloxy-cholest-5-en-3-one is unique due to its selective protection at the 7alpha position, allowing for targeted studies on cholesterol metabolism. Its structure provides a tool for investigating specific biochemical pathways and enzyme interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O2Si/c1-22(2)12-11-13-23(3)26-14-15-27-30-28(17-19-33(26,27)8)32(7)18-16-25(34)20-24(32)21-29(30)35-36(9,10)31(4,5)6/h21-23,26-30H,11-20H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBLTHBPVHYRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(=O)C4)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
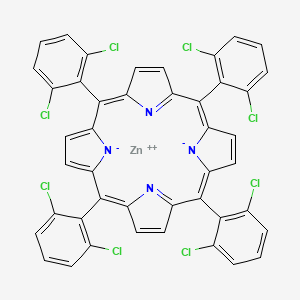
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)

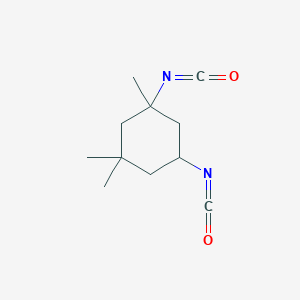


![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)
![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)
